2-Chloro-5-iodo-3-nitropyridine
Overview
Description
2-Chloro-5-iodo-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2ClIN2O2 and a molecular weight of 284.44 g/mol . It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
2-Chloro-5-iodo-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nitropyridines, the class of compounds to which 2-chloro-5-iodo-3-nitropyridine belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals . Therefore, the specific targets can vary depending on the final product that this compound is used to synthesize.
Mode of Action
The mode of action of this compound is primarily through its reactivity as a chemical intermediate. Nitropyridines are electron-deficient and can undergo various reactions such as Suzuki-Miyaura cross-coupling . This reaction is a palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used in organic synthesis . The this compound compound can participate in this reaction, providing a way to create complex molecules from simpler precursors.
Pharmacokinetics
For instance, it has a molecular weight of 284.44 , which is within the range that allows for good bioavailability. Its water solubility is estimated to be 51.37 mg/L at 25°C , which could influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-iodo-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of halogenated heterocycles. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s function . For instance, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular and physiological processes . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its biochemical activity . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In the endoplasmic reticulum, this compound can affect the activity of enzymes involved in lipid metabolism and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-iodo-3-nitropyridine can be synthesized through several methods. One common approach involves the halogenation of 3-nitropyridine derivatives. For instance, the reaction of 3-nitropyridine with iodine monochloride (ICl) in the presence of a suitable solvent can yield this compound . The reaction typically requires controlled temperature conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Chloro-5-iodo-3-aminopyridine.
Coupling Reactions: Biaryl compounds with diverse substituents.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodo-5-nitropyridine: Similar structure but different positioning of the chlorine and iodine atoms.
2-Chloro-5-methyl-3-nitropyridine: Contains a methyl group instead of an iodine atom.
2-Chloro-6-methoxy-3-nitropyridine: Contains a methoxy group instead of an iodine atom.
Uniqueness
2-Chloro-5-iodo-3-nitropyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides distinct reactivity patterns compared to other halogenated pyridines. This unique combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-chloro-5-iodo-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMRJPJERUFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363839 | |
Record name | 2-Chloro-5-iodo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426463-05-0 | |
Record name | 2-Chloro-5-iodo-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426463-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 426463-05-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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